N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4S/c1-16-11-5-9(14)10(6-12(11)17(2)22(16,19)20)15-13(18)8-3-4-21-7-8/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUFDQLXUPEQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=COC=C3)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its biological activity has garnered attention due to its potential therapeutic applications in various fields, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The compound features a complex structure that can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H10F N3O4S |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | This compound |
The presence of the fluorine atom and the dioxido group contributes to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of synthesized thiadiazole derivatives against breast and lung cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 0.5 μM for specific derivatives) . This suggests that this compound may also possess similar activity.
Antimicrobial Activity
Thiadiazole derivatives have shown promise as antimicrobial agents . In vitro studies reported that compounds with similar structures exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole A | Staphylococcus aureus | 32 µg/mL |
| Thiadiazole B | Escherichia coli | 16 µg/mL |
| N-(6-fluoro...) | Staphylococcus aureus | Pending Results |
The mechanism by which N-(6-fluoro...) exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to the inhibition of specific enzymes involved in cellular proliferation and survival pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Core Heterocycles: The target’s benzo[c][1,2,5]thiadiazole core differs from the benzofuran in and the thiadiazole in . Thiadiazole derivatives are known for antimicrobial and antitumor activities , while benzofurans are explored for antiviral applications .
Substituent Effects: The 6-fluoro group may enhance metabolic stability and binding affinity via electron-withdrawing effects, similar to fluorinated agrochemicals like diflubenzuron .
Carboxamide Linkage: The furan-3-carboxamide moiety is shared with compound 22a (), which exhibits trypanocidal activity. This suggests the target may interact with similar biological targets, such as enzymes or receptors requiring planar heterocyclic recognition.
Physicochemical and Spectral Properties
While spectral data (IR, NMR, HRMS) for the target compound are unavailable, comparisons can be inferred:
- Melting Point : The target’s sulfone and fluorine substituents may elevate its melting point compared to compound 22a (mp 297°C for a nitro-furan derivative) .
- NMR Shifts : The 6-fluoro substituent would deshield nearby protons, producing distinct ¹H NMR signals (~δ 7.5–8.5 ppm for aromatic protons). The sulfone’s electronegativity would further influence adjacent carbon chemical shifts in ¹³C NMR .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?
The synthesis involves multi-step reactions starting from functionalized benzothiadiazole precursors. Key steps include halogenation (fluorine introduction), sulfonation (dioxido group formation), and carboxamide coupling. Reaction conditions (e.g., inert atmosphere, temperature control) and reagent stoichiometry must be optimized to minimize side products. Purity is confirmed via HPLC (>95%) and structural validation via -/-NMR spectroscopy .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- NMR Spectroscopy : - and -NMR identify proton/carbon environments, confirming substituent positions (e.g., fluorine at C6, dimethyl groups on the benzothiadiazole ring) .
- IR Spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretches at ~1350 cm, carboxamide C=O at ~1650 cm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond-length/angle data and confirming stereochemistry .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC and mass spectrometry detect degradation products. The sulfonyl and carboxamide groups are prone to hydrolysis, necessitating anhydrous storage .
Advanced Research Questions
Q. How can contradictory reports on benzothiadiazole derivatives’ biological activities be systematically addressed?
Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:
- Comparative SAR Studies : Synthesize analogs with controlled modifications (e.g., replacing fluorine with chlorine) to isolate activity drivers .
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., known FAAH inhibitors) to normalize data .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action as a FAAH inhibitor?
- Enzyme Inhibition Assays : Measure IC values using recombinant FAAH and fluorogenic substrates (e.g., arachidonoyl aminocoumarin) .
- Molecular Docking : Use GROMACS or AutoDock to model interactions between the compound’s sulfonyl group and FAAH’s catalytic serine residue .
- In Vivo Pharmacokinetics : Track metabolite formation (e.g., via LC-MS) to assess bioavailability and brain penetration .
Q. How can reaction yields be improved during the carboxamide coupling step?
- Coupling Reagents : Replace traditional EDCl/HOBt with PyBOP, which reduces racemization and improves efficiency .
- Solvent Optimization : Use DMF instead of THF to enhance solubility of intermediates .
- Ultrasound Assistance : Reduces reaction time by 50% and increases yield by 15–20% via cavitation-enhanced mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
